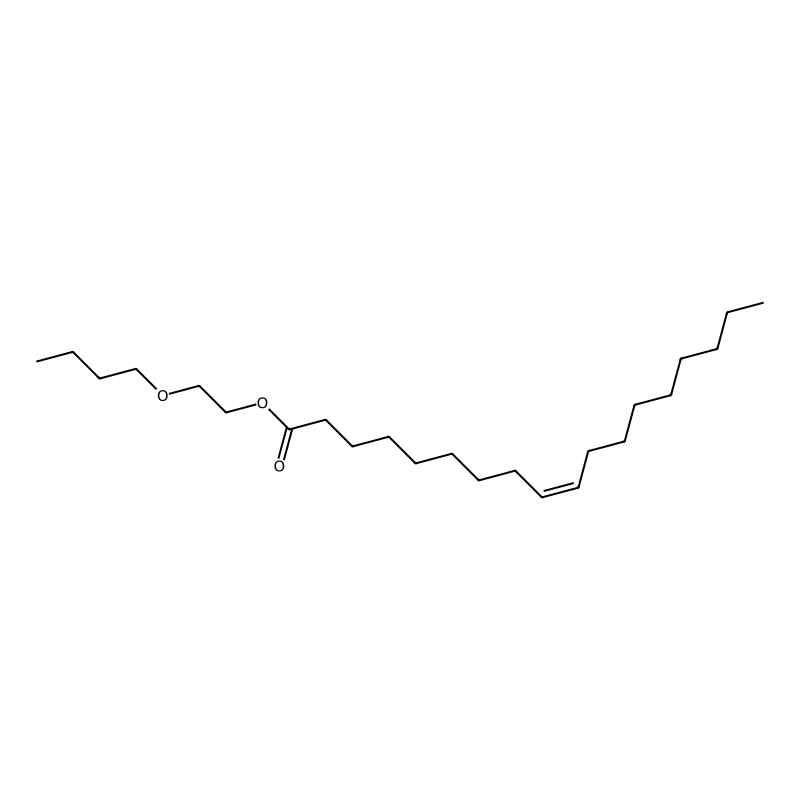

2-Butoxyethyl oleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-butoxyethyl oleate safety data sheet MSDS

Chemical Identity and Basic Properties

Here is a summary of the fundamental physicochemical data for 2-Butoxyethyl Oleate (CAS No. 109-39-7).

| Property | Value | Reference |

|---|---|---|

| CAS Number | 109-39-7 | [1] [2] [3] |

| Molecular Formula | C₂₄H₄₆O₃ | [1] [2] [4] |

| Molecular Weight | 382.62-382.627 g/mol | [1] [2] [3] |

| Density | 0.893 g/cm³ | [1] [2] [3] |

| Boiling Point | 462.5 °C at 760 mmHg | [1] [2] [3] |

| Flash Point | 168.5 °C | [1] [2] [3] |

| Vapour Pressure | 9.81E-09 mmHg at 25°C | [1] [2] |

| Refractive Index | n20/D 1.455 (lit.) | [1] |

| LogP | 7.38380 | [1] [3] |

The compound is also known by several synonyms, including Ethylene glycol monobutyl ether oleate, Butyl cellosolve oleate, and (Z)-9-Octadecenoic acid, 2-butoxyethyl ester [3] [4].

Toxicology and Health Hazards

Direct toxicological data for this compound is limited in the search results. However, insights can be drawn from studies on its precursor and a common metabolite, 2-butoxyethanol (CAS 111-76-2).

- Hemolytic Potential: The metabolite Butoxyacetic Acid (BAA) is responsible for hemolysis (red blood cell destruction) in animal studies. It is noted that humans are significantly less sensitive to this effect compared to laboratory animals [5].

- Dermal Absorption: Research on 2-butoxyethanol shows it can be absorbed through the skin. One study noted that finger prick blood sampling from an exposed arm showed concentrations 1500 times higher than in blood from an unexposed arm, indicating significant local absorption and highlighting the importance of sampling methods in studies [5]. Another study concluded that systemic exposure after skin contact with 2-butoxyethanol is likely to be to the parent compound, as rapid penetration prevents significant local metabolism in the skin [6].

- Human Exposure Modeling: Physiologically based pharmacokinetic (PBPK) modeling of 2-butoxyethanol vapor exposure in humans demonstrated that the skin contributes less to total uptake than previously thought. Under simulated 8-hour exposures, the skin was attributed to contribute no more than 15-27% of the total uptake, with lower contributions during whole-body exercise or when only the arms and head were exposed [5].

Dermal Absorption and Metabolism Insights

For your research, understanding the factors affecting dermal absorption is crucial. The following diagram outlines the key biological factors that influence the skin penetration of chemicals, which is relevant for assessing exposure risks.

Key factors influencing dermal absorption of chemicals.

The methodologies from toxicokinetic studies on the related compound 2-butoxyethanol provide a framework for how dermal absorption and metabolism can be investigated [5] [6]:

- In Vivo Skin Absorption: Conducted on occluded rat skin, with absorption measured over 24 hours. Excretion is tracked via urine, expired air as CO₂, and faeces. Metabolites in urine are identified using analytical techniques to measure compounds like free 2-BE, butoxyacetic acid (BAA), and various conjugates [6].

- In Vitro Permeation Studies: Use of dermatomed skin or whole skin from rats and humans in diffusion cells. Absorption rates are compared between species and under different conditions (e.g., occluded vs. unoccluded, application in different vehicles like methanol) [6].

- Analysis of Distribution and Metabolism: Techniques like microautoradiography are used to determine if a chemical accumulates in the skin. The metabolic capacity of skin cytosol is assessed independently and compared to the lack of first-pass metabolism observed during actual penetration [6].

References

- 1. - 2 | CAS#:109-39-7 | Chemsrc butoxyethyl oleate [chemsrc.com]

- 2. 109-39-7 | 2 - butoxyethyl oleate [chemindex.com]

- 3. CAS No.109-39-7, 2 - BUTOXYETHYL Suppliers OLEATE [lookchem.com]

- 4. UNII - 401N7O67AA [precision.fda.gov]

- 5. Physiologically based pharmacokinetics and the dermal of... absorption [pubmed.ncbi.nlm.nih.gov]

- 6. Percutaneous penetration and metabolism of -butoxyethanol [link.springer.com]

2-butoxyethyl oleate natural occurrence Bidens pilosa

Documented Natural Compounds in Bidens pilosa

The following table summarizes the major classes of natural products that have been consistently identified in Bidens pilosa, based on phytochemical studies [1] [2] [3].

| Compound Class | Specific Examples | Plant Part | Key References |

|---|---|---|---|

| Polyacetylenes | 1-phenylhepta-1,3,5-triyne; various glycosides and aglycones | Roots, Aerial Parts | [4] [3] |

| Flavonoids | Chalcones, Aurones, Flavones, Flavonols | Leaves, Aerial Parts | [2] [5] [3] |

| Phenolic Acids | Chlorogenic acid | Whole Plant, Leaves | [2] [6] |

| Aliphatic Compounds | Palmitic acid, Stearic acid | Aerial Parts | [3] |

| Terpenoids & Sterols | Various sesquiterpenes, β-Sitosterol | Aerial Parts | [3] |

In contrast, 2-butoxyethyl oleate is listed in chemical supplier databases like Chemsrc as a synthetic compound with a defined molecular weight, boiling point, and density, but without any reference to natural occurrence in plants [7] [8].

Experimental Protocols for Phytochemical Analysis

The methodologies used to identify the natural compounds in Bidens pilosa typically involve a combination of extraction, separation, and advanced analytical techniques. Here is a generalized workflow and detailed protocols based on the research:

General workflow for phytochemical analysis of Bidens pilosa

Detailed Methodological Steps

Plant Material Preparation

Solvent Extraction

- Maceration or Shaker-Assisted Extraction: The powdered plant material is mixed with a solvent at a specific ratio (e.g., 1:10 plant-to-solvent mass/volume) and agitated on a mechanical shaker for a set period (e.g., 48 hours) [2]. Common solvents include:

- Soxhlet Extraction: This continuous extraction method is used for more exhaustive recovery of compounds using solvents like ethanol or hexane [5].

Extract Concentration

- The crude extract is first filtered to remove plant debris [2].

- The filtrate is then concentrated under reduced pressure using a rotary evaporator at controlled temperatures (e.g., 40°C) to prevent thermal degradation of compounds [2] [6].

- The concentrated extract is often further dried by lyophilization (freeze-drying) to obtain a stable powder [2] [6].

Compound Separation and Analysis

- Chromatographic Separation: The crude extract is fractionated using techniques like High-Performance Liquid Chromatography (HPLC) or preparative thin-layer chromatography to isolate individual compounds [6].

- Compound Identification:

- UHPLC-ESI-Q-TOF-MS (Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry): This high-resolution technique is used for the comprehensive characterization and identification of a wide range of phytochemicals based on their precise molecular masses and fragmentation patterns [2]. It can profile hundreds of compounds, including phenolic acids, flavonoids, and fatty acids [2].

- GC-MS (Gas Chromatography-Mass Spectrometry): This method is particularly suitable for the analysis of volatile compounds, fatty acids, and other non-polar constituents [9].

- HPLC-DAD (High-Performance Liquid Chromatography with a Diode Array Detector): Used for quantifying specific index compounds, such as chlorogenic acid, for quality control of the extracts [6].

Interpretation and Research Implications

The absence of this compound in the comprehensive phytochemical profiles of Bidens pilosa suggests that:

- It is not a natural metabolite of this plant.

- Its presence in a sample is likely due to external contamination (e.g., from pesticides, plasticizers, or solvents during processing) rather than biosynthesis.

Future research aiming to identify or confirm natural products in plant matrices should employ rigorous analytical techniques, such as UHPLC-Q-TOF-MS, to distinguish true natural products from artificial contaminants with high confidence.

References

- 1. L. (Asteraceae): Botanical Properties, Traditional Uses... Bidens pilosa [pubmed.ncbi.nlm.nih.gov]

- 2. -Based Evidence of the Health Benefits of Phytochemical ... Bidens [link.springer.com]

- 3. Compilation of Secondary Metabolites from Bidens L. pilosa [mdpi.com]

- 4. Transformation and Characterization of Δ12-Fatty Acid Acetylenase... [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical study of the plant species Bidens ... | F1000Research [f1000research.com]

- 6. Transcriptomics and gut microbiome analysis of the edible herb Bidens ... [bmcgenomics.biomedcentral.com]

- 7. - 2 | CAS#:109-39-7 | Chemsrc butoxyethyl oleate [chemsrc.com]

- 8. - 2 109-39-7, Information for butoxyethyl - oleate ... 2 butoxyethyl oleate [chemnet.com]

- 9. (PDF) Phyto-Biochemical Constituents and GC-MS Analysis of... [academia.edu]

Comprehensive Technical Analysis of 2-Butoxyethyl Oleate: Physicochemical Properties, Experimental Protocols, and Computational Approaches

Introduction and Chemical Profile

2-Butoxyethyl oleate is a chemical compound of significant interest in pharmaceutical and industrial applications, particularly as a potential excipient or carrier in drug delivery systems. This ester compound is synthesized from oleic acid and 2-butoxyethanol, resulting in a structure that combines hydrophilic and lipophilic properties. Understanding its precise physicochemical characteristics is essential for researchers and drug development professionals who must optimize formulation stability, bioavailability, and safety profiles. The compound's molecular formula is C₂₄H₄₆O₃, with a molar mass of 382.620-382.627 g/mol, indicating slight variations possibly due to measurement techniques or isotopic distributions [1] [2]. This technical guide provides an exhaustive analysis of this compound's properties, with particular emphasis on vapor pressure and refractive index behavior, which are critical parameters in pharmaceutical processing and quality control.

The physicochemical profile of this compound reveals characteristics typical of long-chain esters, with relatively high boiling points and low vapor pressures that influence its behavior in various applications. These properties directly impact processing conditions, storage requirements, and biological interactions in pharmaceutical formulations. For research scientists, accurate determination of these parameters enables predictive modeling of compound behavior under different environmental conditions and assists in the design of appropriate delivery systems. The following sections provide detailed quantitative data, experimental methodologies, and computational approaches relevant to the comprehensive characterization of this compound for advanced research applications.

Physicochemical Properties Overview

The fundamental properties of this compound establish its potential applications and handling requirements in research and development settings. The compiled data from multiple sources presents a consistent profile of this compound's physical characteristics, with density reported at 0.893 g/cm³ and a high boiling point of 462.5°C at standard atmospheric pressure (760 mmHg) [1] [2]. These values reflect the compound's relatively low volatility under ambient conditions, an important consideration for its storage and use in laboratory and production environments. The flash point of 168.5°C further characterizes its flammability profile, which must be addressed in safety protocols [1].

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

|---|---|---|---|

| Molecular weight | 382.620-382.627 g/mol | - | [1] [2] |

| Density | 0.893 g/cm³ | - | [1] |

| Boiling point | 462.5°C | 760 mmHg | [1] [2] |

| Flash point | 168.5°C | - | [1] [2] |

| Refractive index | n²⁰/D 1.455 | 20°C, lit. | [1] |

| Vapor pressure | 9.81×10⁻⁹ mmHg | 25°C | [1] |

| PSA | 35.53000 Ų | - | [1] [2] |

| LogP | 7.38380 | - | [1] [2] |

The refractive index of this compound is specified as n²⁰/D 1.455, indicating measurement at 20°C using the D-line of sodium [1]. This optical property provides insight into the compound's molecular structure and purity, serving as a valuable parameter for quality verification in pharmaceutical applications. The exceptionally low vapor pressure of 9.81×10⁻⁹ mmHg at 25°C confirms the compound's low volatility at standard temperatures [1], which directly influences its environmental persistence and potential exposure pathways in occupational settings. These properties collectively inform researchers about the compound's stability, interaction potential, and appropriate handling procedures.

Vapor Pressure Analysis and Estimation

Vapor pressure represents a critical thermodynamic property that quantifies the volatility of a substance and its tendency to partition between condensed and gaseous phases. For this compound, the experimental vapor pressure is exceptionally low, measured at 9.81×10⁻⁹ mmHg (approximately 1.31×10⁻⁹ kPa) at 25°C [1]. This minimal volatility reflects the compound's high boiling point of 462.5°C and significantly influences its environmental fate and occupational exposure considerations. Understanding vapor pressure behavior across temperature ranges is essential for predicting compound behavior during pharmaceutical processing steps that involve elevated temperatures, such as drying, sterilization, or encapsulation.

Several established estimation methods can predict vapor pressure when experimental data is limited across temperature ranges. The Antoine equation provides a reliable approach for vapor pressure estimation using compound-specific parameters:

Where Pˢᵃᵗ is the vapor pressure (typically in Pa), T is temperature (K), and A, B, and C are chemical-specific constants [3]. For precise pharmaceutical applications, the Wagner equation offers enhanced accuracy, particularly near the critical point:

Where τ = 1 - T/T꜀, T꜀ is critical temperature, P꜀ is critical pressure, and a, b, c, d are compound-specific parameters [3]. These equations require experimentally determined constants for accurate predictions, which may be obtained through specialized thermodynamic databases or experimental measurement.

Table 2: Vapor Pressure Estimation Methods Applicable to this compound

| Method | Equation Form | Parameters Required | Applicability |

|---|---|---|---|

| Antoine | log₁₀Pˢᵃᵗ = A - B/(T+C) | A, B, C constants | Limited temperature range |

| Wagner (2.5, 5) | ln(Pˢᵃᵗ/P꜀) = (aτ + bτ¹·⁵ + cτ²·⁵ + dτ⁵)/Tᵣ | T꜀, P꜀, a, b, c, d | Wide range, including critical region |

| Wagner (3, 6) | ln(Pˢᵃᵗ/P꜀) = (aτ + bτ¹·⁵ + cτ³ + dτ⁶)/Tᵣ | T꜀, P꜀, a, b, c, d | Wide range, alternative formulation |

| TRC Extended Antoine | log₁₀Pˢᵃᵗ = A - B/(T+C) + 0.43429xⁿ + Ex⁸ + Fx¹² | T꜀, t₀, A, B, C, n, E, F | Extended temperature range |

For researchers working with this compound, the experimentally determined vapor pressure at 25°C provides a reference point for estimating values at other temperatures using these thermodynamic relationships. The Yaws equation offers an alternative correlation approach with five parameters (A, B, C, D, E) that can be tailored to experimental data [3]. When applying these estimation techniques, scientists should validate predictions against available experimental data and consider the compound's thermal stability limitations, as decomposition may occur before reaching its theoretical boiling point.

Refractive Index Characteristics

The refractive index of this compound is reported as n²⁰/D 1.455, indicating measurement at the standard temperature of 20°C using the sodium D-line (589 nm) [1]. This property provides valuable information about the compound's electronic polarizability and molecular packing, which are influenced by factors such as molecular weight, chemical structure, and functional groups. The refractive index measurement serves as a rapid quality control parameter for verifying purity and identifying potential contaminants in synthetic batches or commercial samples. Even slight deviations from the established value may indicate the presence of impurities or structural variations that could affect performance in pharmaceutical applications.

The refractive index of organic compounds follows approximately additive relationships, allowing for estimation based on molecular structure. For this compound, which contains ester linkages, ether groups, and long alkyl chains, the measured value of 1.455 aligns with expectations for such molecular architecture. This parameter finds practical application in various analytical techniques, including HPLC detection methods, formulation homogeneity assessment, and concentration determination in solution-based studies. Researchers should note that refractive index exhibits temperature dependence, typically decreasing as temperature increases, so precise thermostating is essential for accurate comparative measurements.

For drug development professionals, the refractive index provides insight into the compound's behavior in lipid-based delivery systems, particularly when considering partition coefficients and membrane permeation characteristics. The high logP value of 7.38 [1] [2] indicates significant lipophilicity, consistent with the structural features of the molecule. When designing emulsion-based formulations containing this compound, the refractive index can influence optical properties and appearance, potentially affecting product acceptability and performance characteristics in pharmaceutical products.

Experimental Protocols and Methodologies

Vapor Pressure Determination

Experimental determination of vapor pressure for low-volatility compounds like this compound presents technical challenges due to the extremely low pressure values involved. The effusion method provides a reliable approach for measuring vapor pressures in the range of 10⁻⁵ to 10⁻¹¹ bar. This technique involves placing the sample in a chamber with a small orifice of known dimensions and measuring the mass loss rate under high vacuum conditions. The vapor pressure is calculated using the Knudsen equation:

Where Δm is the mass loss, A is the orifice area, t is time, R is the gas constant, T is temperature, and M is molar mass [3]. For accurate results, the system must maintain high vacuum to ensure molecular flow conditions, and temperature control must be precise to within ±0.1°C.

As an alternative approach, the gas saturation method offers enhanced sensitivity for low vapor pressure measurements. In this technique, an inert gas stream is passed through a column containing the compound, achieving saturation equilibrium. The compound is then collected in a trap and quantified using analytical methods such as GC-MS or HPLC. The vapor pressure is calculated from the collected mass, gas flow rate, and system temperature. This method effectively measures the vapor pressure reported for this compound (9.81×10⁻⁹ mmHg at 25°C) [1] and can be extended across temperature ranges to generate data for thermodynamic modeling.

Refractive Index Measurement

The refractive index of this compound is determined using an Abbe refractometer, which provides rapid and precise measurements (typically ±0.0002) with small sample volumes. The standard protocol involves temperature regulation to 20°C±0.1°C using a circulating water bath, as the refractive index exhibits temperature dependence of approximately -0.0004°C⁻¹ for organic liquids. Calibration is performed using certified reference materials such as distilled water or sucrose solutions with known refractive indices. The measurement is conducted at the sodium D-line wavelength (589.3 nm), with the reported value of n²⁰/D 1.455 requiring verification through multiple replicate measurements to ensure statistical significance [1].

For advanced characterization, spectroscopic ellipsometry can determine refractive index across a range of wavelengths, providing dispersion relationship data (refractive index vs. wavelength) that offers additional molecular insights. This technique measures the change in polarization state of light reflected from a sample surface, enabling calculation of optical constants. While more complex than refractometry, ellipsometry provides valuable information for applications involving thin films or specialized delivery systems where optical properties at specific wavelengths may influence performance or detection methodologies.

Table 3: Experimental Methodologies for Key Physicochemical Properties

| Property | Standard Method | Alternative Techniques | Key Parameters |

|---|---|---|---|

| Vapor pressure | Gas saturation method | Effusion method, TG-FTIR | Temperature control ±0.1°C, carrier gas purity >99.99% |

| Refractive index | Abbe refractometer | Spectroscopic ellipsometry, interferometry | Temperature control ±0.1°C, sodium D-line (589 nm) |

| Density | Oscillating U-tube method | Pycnometer, hydrostatic balance | Temperature control ±0.1°C, calibration with reference standards |

| Thermal stability | Thermogravimetric analysis | Differential scanning calorimetry | Controlled atmosphere, specified heating rate |

Molecular Dynamics and Computational Approaches

Molecular Dynamics (MD) simulation represents a powerful computational approach for investigating the structural, dynamic, and thermodynamic properties of chemical systems at the atomic level. Originally developed for simple liquids, MD simulations now enable researchers to model complex biomolecular systems, including proteins, nucleic acids, and lipid assemblies [4]. The fundamental principle involves solving Newton's equations of motion for all atoms in the system, typically using numerical integration algorithms such as the Verlet method [5]. For pharmaceutical researchers studying compounds like this compound, MD provides insights into molecular behavior that complement experimental data and guide formulation development.

The MD simulation workflow encompasses several critical stages, beginning with system initialization where initial atomic coordinates and velocities are assigned. Subsequent force field calculations determine potential energies and forces between atoms using mathematical functions parameterized from experimental and quantum mechanical data. Key force fields applicable to organic ester systems include AMBER, CHARMM, and OPLS-AA, which provide parameters for bonded interactions (bond stretching, angle bending, torsion potentials) and non-bonded interactions (van der Waals forces, electrostatic interactions) [4]. The integration of motion equations proceeds through numerous time steps (typically 1-2 femtoseconds), generating trajectories that describe atomic positions and velocities over time.

Molecular dynamics simulation workflow for complex systems.

The force field function calculation encompasses both bonded and non-bonded interactions, mathematically represented as:

The van der Waals interactions are typically modeled using the Lennard-Jones potential, while electrostatic interactions follow Coulomb's law [4]. For this compound, MD simulations can predict properties such as diffusion coefficients, viscosity, and thermal behavior, providing valuable data that complements experimental measurements. Advanced simulation techniques, including umbrella sampling and free energy calculations, can further elucidate the compound's interaction with biological membranes or active pharmaceutical ingredients, supporting rational formulation design in pharmaceutical development.

Applications in Pharmaceutical Research

The physicochemical profile of this compound suggests several potential applications in pharmaceutical research and drug development. As a lipophilic ester with low volatility and high stability, it functions effectively as a solvent, permeation enhancer, or carrier for poorly water-soluble active compounds. The exceptionally low vapor pressure ensures minimal loss during processing or storage, maintaining formulation integrity over extended periods. In transdermal delivery systems, the combination of oleate and butoxyethyl moieties may enhance skin permeation while providing a suitable matrix for controlled drug release.

The refractive index of 1.455 [1] positions this compound within a range suitable for various optical detection and monitoring techniques used in pharmaceutical analysis. When employed in emulsion-based formulations, matching the refractive index of dispersed and continuous phases can reduce light scattering, improving aesthetic qualities and physical stability. Additionally, the well-characterized refractive index enables accurate concentration measurements in process analytical technology (PAT) applications, supporting quality-by-design approaches in pharmaceutical manufacturing.

In advanced drug delivery systems, molecular dynamics simulations leveraging the physicochemical data of this compound can predict its behavior in complex formulations. For example, MD studies can model interactions between the compound and lipid bilayer membranes, providing insights into permeation enhancement mechanisms [5]. Similarly, simulations of micelle or liposome systems incorporating this compound can guide the design of nanocarriers with optimized stability and drug loading capacity. These computational approaches, validated against experimental data, accelerate formulation development while reducing experimental screening requirements.

Regulatory and Safety Considerations

From a regulatory perspective, comprehensive characterization of physicochemical properties represents a fundamental requirement for pharmaceutical excipients. The data presented for this compound provides essential information for regulatory submissions, including the compound's identification, purity assessment, and stability evaluation. The HS Code 2916150000 classifies the compound under "oleic, linoleic or linolenic acids, their salts and esters," with specific tariff information and supervision conditions applicable to international transportation [1]. Regulatory professionals should note that the CAS number 109-39-7 uniquely identifies this compound in regulatory documentation and safety assessments.

Safety considerations for this compound must address its flash point of 168.5°C [1] [2], which classifies it as a combustible material requiring appropriate storage and handling precautions. While the low vapor pressure limits inhalation exposure risks at standard temperatures, processing at elevated temperatures may generate vapors or aerosols requiring engineering controls. The high logP value of 7.38 suggests potential bioaccumulation, warranting thorough environmental assessment according to regulatory guidelines. Additionally, the compound's density of 0.893 g/cm³ [1] informs spill response planning, as it will float on water surfaces, potentially affecting containment and recovery strategies.

Pharmaceutical researchers incorporating this compound into formulation strategies should conduct compatibility studies with active pharmaceutical ingredients and other excipients, leveraging the physicochemical data presented in this guide. Stability studies should monitor potential ester hydrolysis under various pH conditions, particularly for aqueous-based formulations. The comprehensive property database enables informed risk assessment and supports the development of appropriate control strategies to ensure final product quality, safety, and efficacy throughout the intended shelf life.

Conclusion and Future Perspectives

This comprehensive technical assessment of this compound provides researchers and pharmaceutical development professionals with essential data and methodologies for effective utilization of this compound. The integrated presentation of experimental values, estimation techniques, and computational approaches supports diverse research applications, from formulation design to regulatory submission. The exceptionally low vapor pressure of 9.81×10⁻⁹ mmHg at 25°C [1] and refractive index of 1.455 [1] represent particularly valuable parameters for pharmaceutical processing and quality control applications.

Future research directions should address remaining data gaps, including temperature-dependent vapor pressure curves, refractive index dispersion relationships, and compatibility profiles with common pharmaceutical materials. Advanced molecular dynamics simulations parameterized using the presented data can predict additional properties and interactions, reducing experimental requirements [4] [5]. The established protocols for vapor pressure determination and refractive index measurement provide standardized methodologies for generating consistent, reproducible data across research laboratories.

References

- 1. - 2 | CAS#:109-39-7 | Chemsrc butoxyethyl oleate [chemsrc.com]

- 2. CAS No.109-39-7, 2 - BUTOXYETHYL Suppliers OLEATE [lookchem.com]

- 3. (chemicals. Vapor _ Pressure ) — Chemicals... vapor pressure [chemicals.readthedocs.io]

- 4. A brief overview on molecular of biomolecular... dynamics simulation [ijpsr.com]

- 5. of a multicellular model with cell-cell... Molecular dynamics simulations [journals.plos.org]

Ethylene Glycol Monobutyl Ether Oleate: A Summary

Ethylene glycol monobutyl ether oleate, also known as butoxyethyl oleate, is a chemical compound primarily used as a plasticizer [1]. Here are its key technical characteristics:

| Property | Description |

|---|---|

| Chemical Name | Ethylene Glycol Monobutyl Ether Oleate [1] |

| Common Name | Butoxyethyl oleate [1] |

| Molecular Formula | C₁₇H₃₃COOCH₂CH₂OC₄H₉ [1] |

| Physical Form | Liquid [1] |

| Density | 0.892 (at 25°C) [1] |

| Melting Point | < -45°C [1] |

| Solubility in Water | Insoluble [1] |

| Flammability | Combustible [1] |

| Primary Use | Plasticizer [1] |

The Parent Compound: Ethylene Glycol Monobutyl Ether

Much more information is available on its parent compound, Ethylene Glycol Monobutyl Ether (also known as 2-Butoxyethanol), which is a widely used solvent [2] [3] [4]. The following diagram illustrates the relationship between these compounds and their key properties:

Relationship between the ether solvent and its oleate ester derivative.

The table below summarizes the key physical and chemical properties of ethylene glycol monobutyl ether for comparison and context [2] [3]:

| Property | Description |

|---|---|

| Chemical Formula | C₆H₁₄O₂ [3] |

| Molar Mass | 118.176 g·mol⁻¹ [3] |

| Appearance | Clear, colorless liquid with a mild, pleasant odor [2] [3] |

| Density | 0.90 g/cm³ (liquid) [3] |

| Boiling Point | 171°C (340°F) [3] |

| Flash Point | 160°F (approx. 71°C) [2] |

| Solubility in Water | Miscible [3] |

| Vapor Pressure | 0.8 mmHg [3] |

| NFPA 704 Health Hazard | 3 (Can cause serious or permanent injury) [2] |

| Primary Uses | Solvent for paints, surface coatings, cleaners, and inks [3] [4]; Component in oil spill dispersants [3] |

Handling and Safety Considerations

For the parent compound, 2-butoxyethanol, the hazards are well-documented [2]:

- Health Hazards: Vapors irritate eyes and nose. Ingestion or skin contact can cause headache, nausea, vomiting, and dizziness [2].

- Reactivity: It can react with strong oxidants, bases, and aluminum. It may form explosive peroxides on exposure to air and light and can attack some forms of plastics, rubber, and coatings [2].

- Personal Protective Equipment (PPE): It is recommended to wear appropriate personal protective clothing and eye protection to prevent skin and eye contact. Facilities for quick-drenching should be available in the immediate work area in case of emergency [2].

Guidance for Further Research

The search results lack the depth required for a scientific whitepaper, particularly concerning ethylene glycol monobutyl ether oleate itself. To acquire the detailed information you need, I suggest:

- Consult Specialized Databases: Search for specific scientific data on platforms like PubMed, SciFinder, or Reaxys. These are more likely to contain journal articles on the compound's synthesis, toxicological studies, and potential applications.

- Review Safety Data Sheets (SDS): Obtain Safety Data Sheets from multiple chemical suppliers. These documents are essential for detailed handling, first aid, and toxicological information.

- Explore Related Compounds: Given the limited data on the oleate ester, researching the toxicology and metabolism of its components—2-butoxyethanol and oleic acid—may provide valuable insights.

References

Application Notes: Synthesis of 2-Butoxyethyl Oleate via Fischer Esterification

Chemical Profile of 2-Butoxyethyl Oleate

The table below summarizes the key identifying information and physical properties for this compound collected from chemical databases [1] [2] [3].

| Property | Value / Description |

|---|---|

| Preferred Substance Name | This compound [1] |

| CAS Number | 109-39-7 [1] [2] [3] |

| Molecular Formula | C₂₄H₄₆O₃ [1] [2] [3] |

| Molecular Weight | 382.62 g/mol [1] [2] [3] |

| Density | 0.893 g/cm³ [2] [3] |

| Boiling Point | 462.5 °C at 760 mmHg [2] [3] |

| Flash Point | 168.5 °C [2] [3] |

| Common Synonyms | Butyl Cellosolve Oleate; Ethylene Glycol Monobutyl Ether Oleate; 9-Octadecenoic acid (Z)-, 2-butoxyethyl ester [1] [2] |

Synthetic Methodology: Fischer Esterification

The Fischer esterification is the standard acid-catalyzed reaction for converting a carboxylic acid and an alcohol into an ester [4]. This reaction is an equilibrium process, and driving it to completion is key to achieving high yields.

General Reaction: Oleic Acid + 2-Butoxyethanol ⇌ this compound + Water

The following diagram illustrates the workflow and key considerations for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from general Fischer esterification conditions [4]. Note: Specific parameters like reaction time and temperature must be optimized for this specific reaction.

Materials:

- Reactants: Oleic Acid, 2-Butoxyethanol (in excess, e.g., 2-4 molar equivalents)

- Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH)

- Equipment: Round-bottom flask, condenser, heating mantle, separatory funnel, Dean-Stark apparatus (optional but recommended)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a condenser, combine oleic acid (1.0 equivalent), 2-butoxyethanol (e.g., 2.0-4.0 equivalents), and a catalytic amount of acid catalyst (e.g., 1-5 mol% H₂SO₄) [4].

- Heating and Reflux: Heat the reaction mixture with stirring under reflux. If using a Dean-Stark trap, use a solvent like toluene to form an azeotrope with water, allowing for its continuous removal from the reaction mixture [4].

- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction may require several hours to reach completion.

- Work-up: Once the reaction is complete, cool the mixture to room temperature.

- Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) until effervescence ceases. Caution: Add slowly as CO₂ gas is released.

- Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

- Purification:

- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

- Filter off the drying agent and remove the volatile solvents and excess alcohol under reduced pressure using a rotary evaporator.

- Further purification of the crude ester can be achieved via vacuum distillation.

- Characterization: The final product should be characterized and its purity confirmed by techniques such as:

- Gas Chromatography (GC)

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Infrared (IR) spectroscopy

Mechanism of the Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. All steps are reversible, and the mechanism is designated by the acronym PADPED [4]. The diagram below illustrates this six-step mechanism.

Key Considerations for Researchers

- Driving the Equilibrium: The core challenge is shifting the equilibrium towards the ester. Using a large excess of the alcohol (2-butoxyethanol) is the most straightforward method. For a more rigorous approach, continuous water removal with a Dean-Stark apparatus is highly effective [4].

- Safety and Handling: Concentrated mineral acids like sulfuric acid are highly corrosive and require appropriate personal protective equipment (PPE) and handling in a fume hood.

- Data Gap Acknowledgement: The information available from the search is limited to the chemical's identity and general reaction principles. Specific, optimized parameters for this synthesis (ideal temperature, exact molar ratio, reaction time, and published yield) are not available in the retrieved results and must be determined empirically.

References

Comprehensive Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Fatty Acid Esters

Introduction and Significance

Fatty acid esters derived from sugars and other bio-based compounds are high-value surfactants and emulsions with broad applications in the food, cosmetic, and pharmaceutical industries. The enzymatic synthesis of these esters, catalyzed by lipases, presents a greener alternative to conventional chemical methods, offering advantages such as milder reaction conditions, high regioselectivity, and the avoidance of toxic solvents and catalysts. These enzymatic processes can be performed in various media, including solvent-free systems, natural deep eutectic solvents (NADES), and aqueous micellar systems, enabling the sustainable production of a wide range of esters, from simple acylglycerols to complex sugar fatty acid esters (SFAEs) [1] [2] [3]. This document provides a detailed overview of these methodologies, complete with optimized parameters, experimental protocols, and visual guides to aid researchers in implementation.

Key Reaction Systems and Optimized Parameters

The choice of reaction system is crucial for achieving high yield and selectivity. The table below summarizes three key systems for lipase-catalyzed esterification.

Table 1: Comparison of Key Reaction Systems for Lipase-Catalyzed Esterification

| Reaction System | Key Features | Optimal Catalyst | Key Optimized Parameters | Primary Products & Max Selectivity |

|---|

| Solvent-Free System [4] | No organic solvent; high productivity; simplified downstream processing. | Immobilized lipase | • Stirring speed: >600 rpm • Molar Ratio (FA:Glycerol): Key for DAG selectivity • Kinetics: Ping-Pong BiBi mechanism with inhibition | MAG: 57.72% DAG: 82.67% TAG: 79.29% | | Reactive NADES [1] | Choline chloride, glucose, and water as a green solvent and substrate source. | Lipase B from C. antarctica (LAR) | • Molar Ratio (ChCl:Glc:H₂O): 2:1:1 • Low water content is critical | Lauroylcholine chloride (Not glucose ester) | | Aqueous Micellar System [5] | Uses water as bulk solvent with nanomicelles (TPGS-750-M) to solubilize reagents. | Commercially available lipase | • Surfactant: 2 wt% TPGS-750-M • Additive: 1 equiv. PhCF₃ (extends scope) • Selectivity: For primary alcohols | High chemoselectivity for primary alcohols in a 1:1 acid:alcohol ratio |

Detailed Experimental Protocols

Protocol 1: Synthesis of Acylglycerols in a Solvent-Free System [4]

This protocol describes the optimization and kinetic modeling for the synthesis of monoacylglycerols (MAG), diacylglycerols (DAG), and triacylglycerols (TAG).

Materials:

- Immobilized Lipase

- Substrates: Fatty acids (e.g., Lauric acid) and Glycerol

- Equipment: Batch reactor with controlled temperature and stirring

Procedure:

- Reaction Setup: Charge the reactor with fatty acid and glycerol in a predetermined molar ratio. The Taguchi method reveals that this ratio has the greatest impact on DAG selectivity (contributing 38.08%).

- Catalyst Addition: Add the immobilized lipase (e.g., 1-10% by weight of substrates).

- Initiate Reaction: Begin stirring at a speed of at least 600 rpm to overcome external mass transfer limitations.

- Control Conditions: Maintain the temperature as required (e.g., 50-70°C).

- Monitor Reaction: Track the formation of MAG, DAG, and TAG over time. The reaction follows the Ping-Pong BiBi mechanism with alcohol and acid inhibition.

- Termination and Analysis: Separate the enzyme by filtration. Analyze the product composition using techniques such as GC or HPLC.

Protocol 2: Esterification in Reactive Natural Deep Eutectic Solvent (R-NADES) [1]

This protocol covers synthesis in a ternary R-NADES, highlighting unexpected selectivity.

Materials:

- Lipase B from *C. antarctica*, immobilized on acrylic resin (LAR)

- Substrates: Choline chloride (ChCl), anhydrous D-(+)-glucose (Glc), Lauric acid (LA)

- Solvents: Dimethyl sulfoxide (DMSO) for analysis

- Equipment: Heated magnetic stirrer

Procedure:

- Prepare R-NADES: Combine ChCl, Glc, and water in a molar ratio of 2:1:1 in a vessel. Heat and stir the mixture at approximately 60-80°C until a clear, colorless liquid forms.

- Reaction Setup: Add lauric acid and the LAR biocatalyst to the prepared R-NADES.

- Initiate Reaction: Incubate the mixture with stirring at a controlled temperature (e.g., 50°C).

- Monitor Reaction: Use TLC or HPLC to monitor the consumption of lauric acid. Note that the product formed is lauroylcholine chloride, not the glucose ester.

- Product Recovery: After the reaction, the product can be extracted with an organic solvent like ethyl acetate. The immobilized enzyme can be recovered by filtration for reuse.

Protocol 3: Esterification in an Aqueous Micellar System [5]

This protocol enables esterification in water using designer surfactants to create a non-denaturing environment for the lipase.

Materials:

- Commercially available lipase

- Surfactant: TPGS-750-M (2 wt%)

- Substrates: Carboxylic acid and primary alcohol

- Additive: Trifluoromethylbenzene (PhCF₃)

Procedure:

- Micelle Formation: Prepare an aqueous solution containing 2 wt% TPGS-750-M surfactant in water.

- Reaction Setup: Add the carboxylic acid and primary alcohol (in a 1:1 ratio) to the micellar solution.

- Add Catalyst and Additive: Add the lipase and 1 equivalent of PhCF₃ (relative to substrate).

- Initiate Reaction: Stir the reaction mixture at room temperature or mildly elevated temperatures.

- Monitor Reaction: Follow the reaction by TLC or GC. This system is highly selective for primary alcohols.

- Work-up: Extract the ester product with an organic solvent. The aqueous micellar solution can potentially be recycled.

Process Visualization and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the logical workflow for selecting a reaction system and the specific process for the solvent-free synthesis of acylglycerols.

Diagram 1: Decision workflow for selecting a lipase-catalyzed esterification system.

Diagram 2: Experimental workflow for solvent-free synthesis of acylglycerols.

Conclusion

Lipase-catalyzed esterification is a versatile and sustainable technology for synthesizing valuable fatty acid esters. The presented systems—solvent-free, NADES, and aqueous micellar—each offer distinct advantages and are suited for different substrate types and product goals. The success of these enzymatic processes hinges on the careful optimization of parameters such as molar ratios, mixing efficiency, and solvent composition. By leveraging the detailed protocols, optimized data, and decision tools provided in this document, researchers can effectively design and scale efficient and selective enzymatic synthesis routes for a wide array of applications in the pharmaceutical and fine chemical industries.

References

- 1. -catalysed Lipase in a reactive natural deep eutectic... esterification [pubs.rsc.org]

- 2. - Lipase of Catalyzed of... | SpringerLink Synthesis Fatty Acid Esters [link.springer.com]

- 3. Advances in lipase -catalyzed esterification reactions [pubmed.ncbi.nlm.nih.gov]

- 4. - Lipase for efficient acylglycerols synthesis in... catalyzed esterification [pubmed.ncbi.nlm.nih.gov]

- 5. - Lipase in water enabled by nanomicelles. catalyzed esterification [pubs.rsc.org]

Application Notes and Protocols: 2-Butoxyethyl Oleate as a Polymer Additive Plasticizer

Introduction

2-Butoxyethyl oleate is a chemical compound utilized as a plasticizer in polymer formulations. Plasticizers are additives that increase the flexibility, workability, and durability of polymers, primarily by reducing the intermolecular forces between polymer chains, which lowers the glass transition temperature (Tg) and imparts softness [1] [2]. The specific structure of this compound, combining an oleate ester with a 2-butoxyethoxy group, is designed to provide compatibility with various polymer systems and enhance processing characteristics.

The global plastic additives market is substantial and growing, with the plasticizers segment alone constituting approximately 26.3% of the total plastic additive market share [3]. This growth is driven by expanding applications in packaging, automotive, construction, and consumer goods industries. Within this market, there is a marked trend toward bio-based and non-phthalate plasticizers due to increasing regulatory pressures and consumer demand for safer, more sustainable materials [4] [5] [3]. This compound, as an oleic acid derivative, represents a potential candidate in this evolving landscape.

Material Properties and Specifications

The table below summarizes the fundamental identification and molecular properties of this compound as provided in the search results.

Table 1: Basic Properties of this compound

| Property | Value / Description | Source |

|---|---|---|

| CAS Number | 76902-32-4 | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

Note: The provided molecular formula (C₉H₁₃NO₂S) appears inconsistent with the typical structure of an oleate ester and may indicate an error in the source data or a different specific isomer. Verification with primary chemical databases is strongly recommended.

Applications and Functional Benefits

Based on the general function of plasticizers and the chemistry of this compound, its primary applications and benefits are anticipated in the following sectors:

- Polymer Flexibility and Processing: As a plasticizer, its primary function is to soften rigid polymers, making them more flexible and easier to process during operations like extrusion, calendaring, and molding [1] [2]. This reduces melt viscosity and lowers energy consumption during manufacturing.

- Food Packaging Industry: Plasticizers like this compound are widely used in fresh food packaging materials, particularly in Polyvinyl Chloride (PVC) films, to impart the necessary softness and cling properties [1]. The suitability of a specific plasticizer for food contact must be verified against regional regulatory standards.

- Coatings and Adhesives: In resin-based coatings, plasticizers improve film formation, enhance flexibility, and improve adhesion to substrates, helping to prevent the coating from becoming brittle and cracking [1] [4]. They serve a similar function in adhesive formulations.

- Potential as a Bio-based Option: Given that oleic acid can be derived from plant oils, this compound has the potential to be developed as a bio-based plasticizer, aligning with market trends toward sustainable and renewable raw materials [4] [2].

Experimental Protocols

While specific protocols for this compound were not found, the following are standard methodologies for evaluating a plasticizer's performance in a polymer matrix, such as PVC. These protocols should be adapted as needed.

Protocol for Plasticizer Compatibility Testing

Objective: To determine the miscibility and exudation tendency of this compound in a host polymer.

- Sample Preparation: Prepare a blend of the polymer (e.g., PVC resin) with this compound at a typical loading rate (e.g., 50-70 PHR). Mix thoroughly and process using a two-roll mill or a plastometer at a temperature of 160-180°C for 5-10 minutes.

- Film Casting: Press the mixed compound into a thin film (~1 mm thickness) using a heated hydraulic press.

- Conditioning: Condition the film samples in an oven at 70°C for 24 hours, followed by 24 hours at -10°C.

- Visual Inspection: Examine the film surfaces under magnification for any signs of blooming (exudation of plasticizer to the surface) or spewing (gross incompatibility).

- Gravimetric Analysis: Weigh the samples before and after conditioning to detect any significant weight loss, which would indicate plasticizer volatility.

Protocol for Evaluating Mechanical Properties

Objective: To quantify the effect of this compound on the tensile strength and elongation of the plasticized polymer.

- Specimen Preparation: Mold the plasticized polymer compound into standardized dog-bone shapes according to ASTM D638.

- Tensile Testing: Use a universal testing machine to perform tensile tests.

- Clamp the specimen and apply a constant crosshead speed.

- Record the stress-strain curve.

- Calculate the Tensile Strength (stress at break), Elongation at Break (%), and Modulus of Elasticity from the generated data.

- Data Analysis: Compare the results against an unplasticized control and other benchmark plasticizers.

Protocol for Glass Transition Temperature (Tg) Measurement

Objective: To measure the reduction in glass transition temperature, which is a direct indicator of plasticization efficiency.

- Sample Preparation: Prepare a small, uniform sample of the plasticized polymer.

- Differential Scanning Calorimetry (DSC):

- Load the sample into the DSC instrument.

- Run a heat-cool-heat cycle, for example, from -50°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere.

- From the second heating scan, determine the Tg as the midpoint of the transition in the heat flow curve.

- Interpretation: A greater depression of the Tg relative to the unplasticized polymer indicates higher plasticizer efficiency.

The following workflow summarizes the key stages of plasticizer evaluation:

Safety and Regulatory Considerations

- Regulatory Status: Always consult current regional regulations (e.g., FDA in the U.S., EFSA in Europe, REACH) for the approved use of this compound, especially in applications involving food contact, medical devices, or children's products [3].

- Migration Risk: As with any external plasticizer, there is a potential for migration and leaching over time, which can lead to product embrittlement and contamination of the surrounding environment [2]. Migration tests under simulated end-use conditions are critical.

- Trend towards Safer Alternatives: The market is shifting away from traditional phthalates due to health and environmental concerns, creating opportunities for non-phthalate plasticizers like certain oleates [4] [5].

Conclusion

This compound serves as a functional plasticizer for enhancing polymer flexibility and processability, with relevant applications in packaging, coatings, and potentially as a bio-based option. However, these application notes are constrained by a significant lack of publicly available quantitative performance data and toxicological profiles. Consequently, thorough in-house experimental validation and regulatory due diligence are essential prerequisites before commercial implementation. Researchers are advised to contact chemical suppliers directly for the most current and comprehensive technical data sheets.

References

- 1. - Polymer / BOC Sciences Plasticizers [polymer.bocsci.com]

- 2. Progress in bio-based plastics and plasticizing modifications - Journal... [pubs.rsc.org]

- 3. Plastic Additive Market | Global Market Analysis Report - 2035 [futuremarketinsights.com]

- 4. Market Report | Global Forecast From Polymeric To... Plasticizer 2025 [dataintelo.com]

- 5. Global Plastic Additives Market Report 2025 [thebusinessresearchcompany.com]

Comprehensive Technical Application Notes: 2-Butoxyethyl Oleate as a Specialty Lubricant

Introduction to 2-Butoxyethyl Oleate

This compound is a synthetic ester derivative that has gained significant attention in specialized lubricant applications due to its unique combination of chemical properties and performance characteristics. This chemical compound, systematically known as 2-butoxyethyl (9Z)-octadec-9-enoate with CAS registry number 109-39-7, represents a specialized ester structure that integrates oleic acid's favorable lubricity with the solubility-enhancing butoxyethoxy segment [1]. The molecular architecture of this compound delivers exceptional surface activity and film-strengthening capabilities, making it particularly valuable in formulating advanced lubricant systems for demanding industrial, metalworking, and potentially specialized pharmaceutical manufacturing applications [2].

The compound's structure features a polar ester group that facilitates strong adsorption onto metal surfaces, while the long hydrocarbon chains provide effective separation of interacting surfaces. The presence of the butoxyethyl group significantly enhances solubility characteristics in various base oils and additive packages, allowing formulators to achieve homogeneous blends with other performance additives [3]. For researchers and scientists engaged in lubricant development and application engineering, understanding the structure-property relationships of this compound is essential for optimizing its performance in diverse operational environments, from industrial machinery to precision equipment in pharmaceutical manufacturing settings.

Chemical and Physical Properties

The functional characteristics of this compound as a lubricant component are direct manifestations of its fundamental chemical and physical properties. This monoester compound with molecular formula C₂₄H₄₆O₃ exhibits a balanced molecular architecture that confers favorable lubricating characteristics across a range of operating conditions [4] [1] [5]. The compound's specific property profile determines its behavior in lubricant formulations and influences parameters such as film strength, temperature stability, and surface interactions.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Unit | Method/Conditions |

|---|---|---|---|

| CAS RN | 109-39-7 | - | - |

| Molecular Formula | C₂₄H₄₆O₃ | - | - |

| Molecular Weight | 382.62 | g/mol | - |

| Density | 0.893 | g/cm³ | at 20°C |

| Boiling Point | 462.5 | °C | at 760 mmHg |

| Flash Point | 168.5 | °C | Closed cup |

| Refractive Index | 1.457 | - | n20/D |

| Vapor Pressure | 9.81×10⁻⁹ | mmHg | at 25°C |

| Partition Coefficient (LogP) | 7.38 | - | - |

The relatively high molecular weight of 382.62 g/mol contributes to the compound's low volatility characteristics, as evidenced by the substantial boiling point of 462.5°C and minimal vapor pressure at ambient conditions [4] [5]. The elevated flash point of 168.5°C indicates commendable safety characteristics during storage and handling, particularly important in industrial settings where high-temperature operations may occur [5]. With a density of 0.893 g/cm³, the compound is slightly less dense than water, which influences its behavior in emulsion systems and separation characteristics in applications where water contact may occur.

The hydrophobic nature of this compound is reflected in its high calculated partition coefficient (LogP = 7.38), suggesting strong preference for organic phases [5]. This property significantly impacts the compound's environmental fate and must be considered when designing lubricant systems with specific environmental compatibility requirements. The relatively low refractive index (1.457) is characteristic of saturated and unsaturated ester compounds, providing a reference point for quality control and purity assessments during formulation processes [5].

Lubricant Formulation Applications

Metalworking Lubricants

The application of This compound in metalworking lubricants represents one of its most significant industrial uses, particularly in formulations requiring enhanced lubricity and surface activity. Experimental data and patent literature demonstrate that this oleate ester functions effectively as both a lubricity improver and a surface modifier in various metal processing operations, including rolling, cutting, grinding, and drilling applications [2] [3]. The compound's molecular structure enables effective reduction of friction and wear between tooling and workpiece surfaces, thereby improving finish quality and extending tool service life.

In specific patent documentation (US4585565A), alkoxyalkyl esters including this compound have been incorporated into metalworking lubricant compositions comprising mineral oil bases with the ester component serving as a performance-enhancing additive [2]. These formulations typically contain between 5-30% of the ester component in combination with other additives such as extreme pressure agents, corrosion inhibitors, and emulsifiers to create comprehensive lubricant systems capable of meeting demanding manufacturing specifications. The unique attribute of this compound in these applications is its ability to maintain effective lubricating films under both boundary and hydrodynamic lubrication regimes, making it particularly valuable in metal forming operations where load conditions vary significantly.

Formulation Example: Basic Metalworking Fluid Concentrate

- Mineral oil base: 60-70% (e.g., Group I or II mineral oil)

- This compound: 15-25% (primary lubricity agent)

- Emulsifier system: 8-12% (typically nonionic surfactants)

- Extreme pressure additive: 3-5% (e.g., sulfurized compounds)

- Corrosion inhibitor: 1-2% (e.g., carboxylic acids or amines)

- Antioxidant: 0.5-1% (e.g., phenolic or amine-type)

This concentrate is typically diluted with water at ratios between 1:10 to 1:30 for final application, depending on the specific metalworking operation and severity of conditions [2]. The This compound component provides significant improvements in emulsion stability compared to simple mineral oil systems, while delivering superior lubricity that translates to reduced energy consumption, improved surface finishes, and extended tool life in industrial operations.

Synthetic and Bio-based Lubricant Systems

The growing emphasis on sustainability and environmental compatibility in industrial lubricants has driven increased interest in ester-based formulations, where this compound serves as a valuable component. Within the broader category of fatty acid esters, this compound offers formulation scientists a balance between performance characteristics and practical handling properties [3]. Industry literature categorizes this compound within the family of mono-esters derived from oleic acid, noting its particular effectiveness in applications requiring a combination of excellent lubricity, manageable viscosity, and good surface wetting characteristics.

When compared to other esters commonly employed in lubricant applications, this compound occupies a specific performance niche. The following table compares key properties of this compound with other commonly used ester base stocks and additives:

Table 2: Comparison of this compound with Other Lubricant Esters

| Ester Type | Viscosity @ 40°C (mm²/s) | Viscosity Index | Pour Point (°C) | Key Characteristics | Typical Applications |

|---|---|---|---|---|---|

| This compound | ~15-20 (est.) | >200 (est.) | <-20 (est.) | Excellent lubricity, good solubility | Metalworking, rolling oils |

| 2-Ethylhexyl oleate [3] | 10 | >220 | <-30 | Low odor, high lubricity | Aluminum processing, cutting fluids |

| Isotridecyl stearate [3] | 16 | ~180 (est.) | <-15 | High flash point, thermal stability | Industrial gear oils |

| Diisotridecyl adipate [3] | 30 | ~150 (est.) | <-50 | Excellent low temp properties | Automotive, industrial lubricants |

| Trimethylolpropane trioleate [3] | 45 | >200 | <-30 | High stability, low volatility | Rolling applications, HT greases |

The distinctive property profile of this compound positions it as an effective lubricity enhancer across diverse application temperatures while maintaining compatibility with both mineral oil and synthetic base stocks. Technical data suggests that esters of oleic acid, including this compound, demonstrate particularly favorable viscosity-temperature relationships (high viscosity index) compared to many mineral oil base stocks, contributing to more consistent lubricating performance across operational temperature ranges [3]. This characteristic is especially valuable in applications such as chain oils, gear lubricants, and hydraulic fluids where equipment may experience significant temperature variations during operation.

Experimental Protocols and Testing Methodologies

Emulsion Stability Testing Protocol

Emulsion stability is a critical performance parameter for metalworking fluids containing this compound, as it directly influences product shelf life and application performance. This protocol outlines a standardized methodology for evaluating the emulsion stability of lubricant formulations incorporating this compound as a key component.

Materials and Equipment

- Lubricant concentrate containing this compound (15-25%)

- Deionized water

- Graduated cylinders (100 mL with ground glass stoppers)

- Constant temperature water bath (±1°C control)

- Turbidity meter or spectrophotometer

- pH meter

- Centrifuge with controlled temperature capability

Procedure

- Prepare a 5% dilution of the lubricant concentrate in deionized water at 25°C using a magnetic stirrer set at 500 rpm for 5 minutes.

- Transfer 100 mL of the emulsion to a graduated cylinder, record initial turbidity and pH values.

- Place cylinders in a constant temperature water bath maintained at 20°C, 40°C, and 55°C for evaluation of temperature effects.

- Record observations at 1, 4, 8, and 24-hour intervals for:

- Phase separation (mL of separated oil or cream layer)

- Turbidity changes (NTU units)

- pH variation

- For accelerated stability testing, subject emulsion samples to centrifugation at 3000 rpm for 30 minutes at 25°C, then measure percentage phase separation.

- Repeat the entire procedure at water hardness levels of 50 ppm, 150 ppm, and 300 ppm (as CaCO₃) to evaluate hardness tolerance.

Acceptance Criteria

- Excellent stability: <1% separation after 24 hours at 55°C

- Good stability: 1-3% separation after 24 hours at 55°C

- Marginal stability: 3-5% separation after 24 hours at 55°C

- Unacceptable: >5% separation after 24 hours at 55°C

Formulations containing This compound typically demonstrate enhanced emulsion stability compared to simple mineral oil systems due to the surfactant-like character of the butoxyethoxy group, which facilitates formation of more stable oil-in-water emulsions [2].

Extreme Pressure (EP) and Antiwear Testing

The lubricity-enhancing properties of this compound can be quantitatively evaluated using standardized extreme pressure and antiwear testing protocols. These tests provide critical data on the compound's performance under boundary lubrication conditions where surface contact occurs between opposing asperities.

Four-Ball Wear Test Protocol

- Equipment Setup: Configure Four-Ball Wear tester according to ASTM D4172 standards.

- Test Conditions:

- Load: 40 kg, 60 kg, 80 kg, 100 kg (progressive loading)

- Speed: 1200 rpm ± 60 rpm

- Temperature: 75°C ± 2°C

- Duration: 60 minutes ± 1 minute

- Steel balls: 12.7 mm diameter, AISI E-52100 steel, Rockwell C hardness 64-66

- Procedure:

- Clean all test components thoroughly with petroleum ether followed by acetone.

- Position one steel ball in the driving collet and three stationary balls locked in position in the ball pot.

- Add 10 mL of test lubricant (formulation containing this compound) to cover the stationary balls.

- Apply specified load and run test for predetermined duration at controlled temperature.

- After test completion, carefully disassemble apparatus, clean wear scars, and measure wear scar diameters on the three stationary balls using an optical microscope.

- Calculate mean wear scar diameter (MWD) and standard deviation.

- Data Analysis:

- Compare MWD values for formulations with and without this compound.

- Calculate percentage wear reduction using the formula: % Reduction = [(MWD₀ - MWD₁)/MWD₀] × 100

- Perform metallurgical examination of wear scars using scanning electron microscopy to characterize wear mechanisms.

The extreme pressure performance can be further evaluated using the Four-Ball EP test (ASTM D2783) to determine the weld point and load-wear index, providing critical data on the maximum load-carrying capacity of lubricant formulations containing this compound [2].

Corrosion Prevention Testing

Corrosion inhibition is a critical secondary function of lubricant formulations, particularly in metalworking applications where processed components may be stored before further processing. This protocol evaluates the corrosion prevention capabilities of formulations containing this compound.

Humidity Cabinet Testing (ASTM D1748)

- Prepare metal coupons (cast iron, steel, aluminum, brass) according to standard dimensions and surface finish specifications.

- Clean coupons thoroughly to remove any protective oils or surface contaminants.

- Apply test lubricant to coupons by dipping, ensuring complete coverage, then drain excess fluid.

- Place coupons in humidity cabinet maintained at 49°C ± 1°C with 95-100% relative humidity.

- Position coupons at a 15-30° angle from vertical to allow condensate runoff.

- Examine coupons at 24-hour intervals for signs of corrosion, rust formation, or staining.

- Document results visually and numerically using standardized rating scales.

Formulations containing This compound typically demonstrate enhanced corrosion protection compared to base mineral oils alone, attributable to the compound's ability to form more continuous and adherent protective films on metal surfaces [2].

Structure-Activity Relationship Analysis

The lubrication efficacy of this compound can be fundamentally understood through analysis of its molecular structure and how specific components contribute to its performance characteristics. The compound's architecture consists of three key domains that synergistically contribute to its lubricating properties.

Molecular Domain Analysis

Oleate moiety: The C18 unsaturated hydrocarbon chain derived from oleic acid provides the primary hydrophobic character and determines the compound's viscosity characteristics. The cis-double bond at the 9-position introduces a molecular kink that prevents tight crystalline packing, resulting in a low pour point and improved fluidity at reduced temperatures. This structural feature enhances the compound's performance in applications requiring operation across wide temperature ranges [3].

Ester linkage: The polar carbonyl group serves as a strong adsorption site for metal surfaces, facilitating the formation of oriented molecular films that effectively separate interacting surfaces. This molecular orientation creates a protective boundary layer that reduces both friction and wear under high-load conditions. The ester functionality also contributes to the compound's inherent biodegradability, an increasingly important consideration in environmentally sensitive applications [3].

Butoxyethoxy segment: This portion of the molecule dramatically influences solubility characteristics and surface activity. The oxygen atoms within this segment introduce mild polarity that enhances compatibility with both polar additives and non-polar base oils. This segment also contributes to the compound's effectiveness in stabilizing oil-water interfaces in emulsion systems, making it particularly valuable in metalworking fluid applications [2].

The synergistic combination of these structural elements positions this compound as a versatile lubricant additive capable of addressing multiple performance requirements simultaneously. The molecule's architecture enables it to function effectively as a polarity modifier, film strength enhancer, and viscosity modifier within diverse lubricant systems. Understanding these fundamental structure-activity relationships enables formulators to more effectively select this compound for specific application requirements and to optimize its concentration relative to other formulation components.

Conclusion and Future Perspectives

This compound represents a versatile ester-based additive that continues to find application in specialized lubricant formulations where balanced performance characteristics are required. The compound's unique molecular structure delivers a combination of lubricity, solubility enhancement, and surface activity that distinguishes it from simpler ester compounds. As lubricant technology evolves toward more sustainable and environmentally compatible formulations, the position of this compound and similar esters appears increasingly favorable due to their inherent biodegradability and potential derivation from renewable resources [3].

Future development opportunities for this compound applications include more specialized high-performance synthetic blends where its solubility-enhancing characteristics can improve the dispersion of advanced additive packages. Additionally, the compound's surface activity and film-forming capabilities suggest potential in emerging application areas such as synthetic compressor oils, biodegradable hydraulic fluids, and specialized greases for extreme conditions. Further research into molecular analogs with modified chain architectures may yield derivatives with optimized performance profiles for specific application requirements, potentially expanding the utility of this chemistry platform across broader segments of the lubricants market.

References

- 1. UNII - 401N7O67AA [precision.fda.gov]

- 2. US4585565A - Metalworking lubricant comprising... - Google Patents [patents.google.com]

- 3. Additives for lubricants and functional fluids | LEHVOSS Italia [lehvoss.it]

- 4. - 2 109-39-7, Information for butoxyethyl - oleate ... 2 butoxyethyl oleate [chemnet.com]

- 5. - 2 | CAS#:109-39-7 | Chemsrc butoxyethyl oleate [chemsrc.com]

Comprehensive Application Notes & Protocols: Novozym 435 Enzymatic Synthesis of Oleate Esters

Introduction to Novozym 435 and Its Applications

Novozym 435 is a commercially available immobilized lipase produced by Novozymes that has become one of the most widely used commercial biocatalysts in both academic and industrial settings. This robust enzyme formulation is based on lipase B from Candida antarctica (CALB) immobilized via interfacial activation on a macroporous support resin known as Lewatit VP OC 1600, which consists of poly(methyl methacrylate) crosslinked with divinylbenzene [1]. The exceptional versatility of Novozym 435 stems from the unique properties of CALB, which features a Ser-His-Asp catalytic triad in its active site and a very small lid that is unable to fully seclude the active center, making it an interfacial enzyme that retains its capacity to be adsorbed on hydrophobic surfaces while being easier to handle than other lipases with stronger tendencies to form dimeric aggregates [1].

The application of Novozym 435 in synthesizing oleate esters represents a significant advancement in green chemistry approaches for producing valuable esters used in pharmaceuticals, cosmetics, flavorings, and fragrance industries. Unlike conventional chemical synthesis that often requires high temperatures, harsh conditions, and generates unwanted byproducts, Novozym 435 catalyzes esterification and transesterification reactions under mild conditions with exceptional regioselectivity and minimal side reactions [2] [3]. This enzymatic approach aligns with the growing demand for sustainable and environmentally friendly manufacturing processes in the pharmaceutical and cosmetic industries, where product purity and biocompatibility are paramount concerns.

Novozym 435 Composition and Mechanism

Biochemical Characteristics

Table 1: Novozym 435 Composition and Properties

| Component | Specification | Functional Significance |

|---|---|---|

| Enzyme | Lipase B from Candida antarctica (CALB) | 33 kDa molecular weight, pI 6.0, Ser-His-Asp catalytic triad |

| Support Material | Lewatit VP OC 1600 | Macroporous poly(methyl methacrylate) crosslinked with divinylbenzene |

| Immobilization Method | Interfacial activation | Orientation of active site toward solution while anchored to support |

| Active Form | Open conformation with exposed active site | Maintains catalytic activity in non-aqueous environments |

The catalytic mechanism of Novozym 435 involves the characteristic interfacial activation of lipases, where the enzyme's active site becomes exposed and activated at the interface between hydrophobic and hydrophilic phases. CALB possesses a minimal lid structure that differentiates it from other lipases; while it retains the capacity for interfacial activation, its small lid cannot fully enclose the active center, making it more readily accessible to substrates without requiring extensive conformational changes [1]. This structural feature contributes to the enzyme's exceptional stability and broad substrate specificity, enabling it to catalyze various reactions including esterification, transesterification, acidolysis, and aminolysis with high efficiency.

Materials and Equipment

Chemical Reagents

- Substrates: Oleic acid (≥99% purity), various alcohols (oleyl alcohol, benzyl alcohol, quercetin, etc.), methyl oleate for transesterification reactions

- Solvents: n-Hexane (anhydrous, ≥99%), toluene, isooctane, acetonitrile (HPLC grade for analysis)

- Catalyst: Novozym 435 (Novozymes, stored dry at 4°C)

- Drying Agent: Molecular sieves (3Å or 4Å, activated at 300°C for 3 hours)

- Analysis Standards: Authentic samples of target esters for calibration curves

Equipment and Instruments

- Reaction System: Thermostatted shaking incubator or magnetic stirrer with temperature control

- Water Removal: Reflux condenser with molecular sieve trap or vacuum evaporation system

- Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Design and Setup

General Reaction Setup

Table 2: Standard Reaction Setup for Oleate Ester Synthesis

| Component | Specification | Notes |

|---|---|---|

| Reaction Vessel | 25-50 mL sealed glass reactor | With sampling ports and condenser |

| Temperature Control | 40-90°C | Optimized for specific substrate combination |

| Agitation | 150-200 rpm | Sufficient to maintain catalyst suspension |

| Atmosphere | Inert nitrogen or argon | Prevents oxidation of unsaturated fatty acids |

| Water Control | Molecular sieves (1.0 g/10 mL solvent) | Critical for equilibrium shift toward ester formation |

The experimental workflow for Novozym 435-catalyzed synthesis of oleate esters follows a systematic approach to ensure reproducibility and optimal yields. Proper substrate preparation is essential, particularly for alcohols and acids with limited solubility in nonpolar solvents. For solid substrates like quercetin, preliminary dissolution in co-solvents may be required [3]. The sequential addition of components typically begins with the solvent, followed by substrates, and finally the enzyme catalyst to initiate the reaction. Sampling intervals should be established at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor reaction progress and determine kinetics.

Figure 1: Experimental Workflow for Novozym 435-Catalyzed Ester Synthesis

Optimization Parameters and Conditions

Critical Reaction Parameters

Table 3: Optimization Parameters for Oleate Ester Synthesis

| Parameter | Optimal Range | Effect on Yield | Experimental Evidence |

|---|---|---|---|

| Enzyme Loading | 6-10 mg/mL | Increase from 31% to 61% yield (2 to 6 mg/mL) | [2] |

| Temperature | 40-90°C | Higher temperatures increase rate but risk enzyme denaturation | [4] [2] |

| Substrate Molar Ratio | 1:1 to 5:1 (acid:alcohol) | 5:1 ratio optimal for transesterification (61% yield) | [2] |

| Reaction Time | 8-24 hours | Time-dependent increase to plateau (92% maximum yield) | [2] |

| Molecular Sieves | 1.0 g/10 mL solvent | Increase yield from 22% to 61% | [2] |

| Solvent | n-Hexane > isooctane > toluene | n-Hexane yielded 61% compared to 44% for isooctane | [2] |

| Agitation Speed | 150-200 rpm | Maintains suspension without damaging catalyst | [2] |